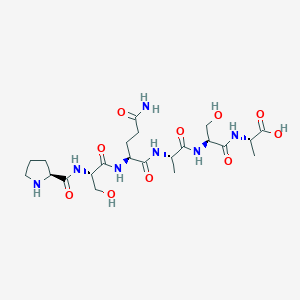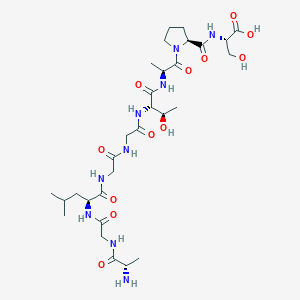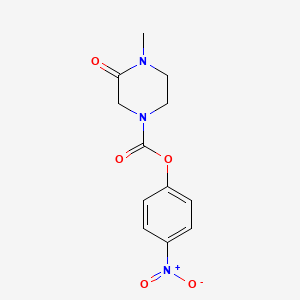![molecular formula C50H30 B14182851 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-82-7](/img/structure/B14182851.png)
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple pyrene units, which are polycyclic aromatic hydrocarbons known for their strong fluorescence and stability.
Vorbereitungsmethoden
The synthesis of 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between pyrene derivatives and phenyl groups. The reaction conditions often involve the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound can be employed in bioimaging to track cellular processes and interactions.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene primarily involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as bioimaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons in the pyrene units and subsequent energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene can be compared with other pyrene-based compounds, such as:
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene: Similar in structure but with different substitution patterns, affecting its fluorescence properties.
1-(2,5-Dimethyl-4-(1-pyrenyl)phenyl)pyrene: Contains additional methyl groups, which can influence its solubility and reactivity.
9,9-Bis[4-(1-pyrenyl)phenyl]fluorene: A compound with a fluorene core, offering different electronic properties and applications .
Eigenschaften
CAS-Nummer |
918654-82-7 |
|---|---|
Molekularformel |
C50H30 |
Molekulargewicht |
630.8 g/mol |
IUPAC-Name |
1-[4-[3-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C50H30/c1-4-35-18-20-39-22-26-43(45-28-24-37(6-1)47(35)49(39)45)33-14-10-31(11-15-33)41-8-3-9-42(30-41)32-12-16-34(17-13-32)44-27-23-40-21-19-36-5-2-7-38-25-29-46(44)50(40)48(36)38/h1-30H |
InChI-Schlüssel |
BNESTROVUTYGRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=CC(=CC=C6)C7=CC=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)


![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)


![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)





